molecular formula C26H16ClNO6 B12207889 N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12207889
M. Wt: 473.9 g/mol
InChI Key: ORAQEHFDTAECDZ-UHFFFAOYSA-N
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Description

N-[2-(6-Chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates a coumarin (2H-chromen-2-one) core substituted with chlorine and methyl groups at positions 6 and 7, respectively. This coumarin moiety is fused to a benzofuran ring, which is further functionalized with a 1,3-benzodioxole-5-carboxamide group.

Crystallographic studies of this compound, performed using SHELXL for structure refinement , reveal a planar coumarin-benzofuran system with dihedral angles between the benzodioxole and chromenone planes averaging 45–50°, indicative of moderate conjugation. The chloro and methyl substituents contribute to steric and electronic modulation, influencing intermolecular interactions in the solid state.

Properties

Molecular Formula

C26H16ClNO6

Molecular Weight

473.9 g/mol

IUPAC Name

N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C26H16ClNO6/c1-13-8-21-16(10-18(13)27)17(11-23(29)33-21)25-24(15-4-2-3-5-19(15)34-25)28-26(30)14-6-7-20-22(9-14)32-12-31-20/h2-11H,12H2,1H3,(H,28,30)

InChI Key

ORAQEHFDTAECDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Pechmann Condensation

  • Reactants : 4-Chloro-3-methylphenol and β-ketoester (e.g., ethyl acetoacetate).

  • Conditions : Concentrated H₂SO₄ or HCl, 80–100°C, 4–6 hours.

  • Mechanism : Acid-catalyzed cyclodehydration forms the chromenone ring.

  • Yield : 68–75%.

Chlorination and Methylation

  • Chlorination : POCl₃ in DMF at 0–5°C introduces the 6-chloro group.

  • Methylation : Dimethyl sulfate or methyl iodide in the presence of K₂CO₃.

Benzofuran Ring Formation

The 1-benzofuran-3-yl subunit is constructed via cyclization of ortho-hydroxyaryl ketones or organocopper-mediated coupling .

Copper-Catalyzed Cyclization

  • Reactants : 2-Iodophenol and propargyl alcohol.

  • Conditions : CuI (10 mol%), K₂CO₃, DMF, 100°C, 12 hours.

  • Yield : 82%.

Coupling with Chromenone

  • Method : Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄.

  • Reactants : 4-Bromo-chromenone and benzofuran boronic acid.

  • Conditions : K₂CO₃, THF/H₂O (3:1), 80°C, 6 hours.

  • Yield : 73%.

Optimization and Purification

Reaction Optimization Table

StepReagents/ConditionsYieldPurity (HPLC)Source
Chromenone synthesisH₂SO₄, 90°C, 5h72%95%
Benzofuran couplingPd(PPh₃)₄, K₂CO₃, THF/H₂O73%97%
AmidationEDC/HOBt, DCM, rt66%98.5%
Final purificationRecrystallization (EtOAc/hexane)91%99%

Key Challenges and Solutions

  • Regioselectivity : Use of Pd catalysts with bulky ligands minimizes byproducts.

  • Steric Hindrance : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours).

  • Purity : Column chromatography (SiO₂, hexane/EtOAc 4:1) achieves >99% purity.

Alternative Synthetic Routes

One-Pot Tandem Approach

  • Combines Pechmann condensation and benzofuran cyclization using ZnCl₂ as a dual catalyst.

  • Yield : 58%.

Enzymatic Hydrolysis

  • Lipase-mediated hydrolysis of ester intermediates reduces side reactions.

  • Yield : 63%.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis uses K₂CO₃ instead of Pd catalysts for amidation.

  • Solvent Recovery : Diethylacetamide recycled via distillation.

  • Safety : POCl₃ replaced with safer chlorinating agents (e.g., NCS) in newer protocols .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products .

Scientific Research Applications

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, leading to antimicrobial effects, or modulate signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of coumarin-benzofuran hybrids. Key analogues for comparison include:

Compound Name Substituents (Coumarin Position) Benzofuran Modifications Benzodioxole Group
N-[2-(6-Fluoro-7-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide 6-F, 7-Ethyl Unmodified Present
N-[2-(6-Bromo-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-benzamide 6-Br, no 7-substituent Benzamide (no benzodioxole) Absent
N-[2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,4-benzodioxane-6-carboxamide 7-OMe 1,4-Benzodioxane (vs. 1,3-benzodioxole) Modified ring

Key Observations :

  • Steric Effects : The 7-methyl group reduces rotational freedom in the coumarin ring compared to bulkier 7-ethyl or smaller 7-H analogues, as confirmed by ORTEP-3 -generated molecular graphics .
  • Benzodioxole vs. Benzamide : The 1,3-benzodioxole group increases metabolic stability relative to simple benzamide derivatives due to reduced oxidative susceptibility.
Physicochemical and Pharmacokinetic Properties
Property Target Compound 6-Fluoro-7-Ethyl Analogue 6-Bromo-Benzamide Analogue
Molecular Weight (g/mol) 492.89 506.91 469.25
LogP (Calculated) 3.8 4.1 3.2
Hydrogen Bond Acceptors 7 7 5
Solubility (µg/mL, PBS) 12.3 ± 1.2 8.7 ± 0.9 23.5 ± 2.1
Metabolic Stability (t₁/₂, human liver microsomes) 42 min 28 min 15 min

Analysis :

  • The target compound exhibits balanced lipophilicity (LogP 3.8), favoring membrane permeability while retaining moderate aqueous solubility.
  • The benzodioxole group contributes to prolonged metabolic stability compared to analogues lacking this moiety.

Crystallographic and Computational Insights

  • Crystal Packing : The target compound forms π-π stacking interactions between coumarin and benzodioxole rings, stabilized by C–H···O hydrogen bonds (2.8–3.1 Å), as refined using SHELXL .
  • Docking Studies : Molecular dynamics simulations predict stronger van der Waals interactions with CDK2’s hydrophobic cleft compared to analogues with smaller substituents (e.g., 6-H or 6-F).

Biological Activity

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC26H16ClNO6
Molecular Weight473.9 g/mol
CAS Number921089-67-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (μM)Reference
MCF-74.67
HepG23.96
A549 (lung)4.7

The mechanisms through which this compound exerts its anticancer effects include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Topoisomerase II : This inhibition disrupts DNA replication and transcription, leading to cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). The following table presents the COX inhibitory activity reported in various studies:

COX EnzymeIC50 (μM)Selectivity IndexReference
COX-I22.2510.73
COX-II0.52

Implications for Therapeutics

The selective inhibition of COX-II over COX-I suggests that this compound may be a promising candidate for developing anti-inflammatory therapies with reduced gastrointestinal side effects compared to traditional NSAIDs.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in vivo:

  • MCF-7 Xenograft Model : In a mouse model xenografted with MCF-7 cells, treatment with this compound resulted in significant tumor reduction compared to controls.
  • Mechanistic Studies : Research indicated that the compound's anticancer effects are mediated through reactive oxygen species (ROS) generation and mitochondrial dysfunction, leading to increased apoptosis in cancer cells.

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